(3-(Quinolin-8-yl)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-quinolin-8-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-1-6-14(10-12)15-8-2-5-13-7-3-9-17-16(13)15/h1-10,18H,11H2 |
InChI Key |
OQUTZZFYUNKLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=CC(=C3)CO)N=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Quinolin 8 Yl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
In the ¹H NMR spectrum of (3-(Quinolin-8-yl)phenyl)methanol, distinct signals would be anticipated for the protons of the quinoline (B57606) ring, the phenyl ring, the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH). The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of multiplets corresponding to the protons on both the quinoline and phenyl rings. The chemical shifts and coupling constants of these protons would be crucial for confirming the substitution pattern. The two protons of the methylene group would likely appear as a singlet, while the hydroxyl proton would also present as a singlet, the position of which could vary depending on the solvent and concentration.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Quinoline-H | ~ 7.5 - 8.9 | m |
| Phenyl-H | ~ 7.4 - 7.9 | m |
| -CH₂- | ~ 4.8 | s |
| -OH | Variable | s |
This table represents expected values and would be populated with precise experimental data upon analysis.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each of the 16 carbon atoms. The carbon atoms of the quinoline and phenyl rings would resonate in the aromatic region (typically δ 120-150 ppm). The carbon of the methylene group (-CH₂OH) would be found further upfield.
Expected ¹³C NMR Data:
| Carbon Environment | Expected Chemical Shift (ppm) |
| Quinoline C | ~ 121 - 148 |
| Phenyl C | ~ 125 - 142 |
| C-CH₂OH | ~ 65 |
This table represents expected values and requires experimental data for confirmation.
To unambiguously assign all proton and carbon signals, especially within the complex aromatic regions, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), allowing for a complete and accurate structural assignment.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the vibrational modes of the molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1260 cm⁻¹ range.
Expected FT-IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | ~ 3200-3600 (broad) |
| Aromatic C-H Stretch | ~ 3000-3100 |
| Aliphatic C-H Stretch | < 3000 |
| C=C / C=N Stretch | ~ 1450-1600 |
| C-O Stretch (Alcohol) | ~ 1000-1260 |
This table outlines expected absorption bands; precise values are determined experimentally.
Raman spectroscopy would provide complementary information to the FT-IR spectrum. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active. A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), would allow for the assignment of specific vibrational modes to the observed Raman bands, further confirming the molecular structure.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions and photophysical behavior of molecules like this compound. The quinoline moiety is a well-known fluorophore, and its electronic properties are influenced by substituents.
While specific experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the behavior of related quinoline derivatives. Quinoline-based compounds typically exhibit absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions. scielo.br
The absorption spectra of quinolines generally show two main regions of interest. High-energy absorption bands, often observed below 300 nm, are attributed to π→π* transitions within the aromatic system. scielo.br A second, lower-energy region, which can extend into the near-visible range (around 320-450 nm), is typically associated with n→π* transitions involving the non-bonding electrons of the nitrogen atom in the quinoline ring. scielo.br The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the nature of substituents on the quinoline ring. mdpi.comresearchgate.netresearchgate.net For instance, studies on other quinoline derivatives show that increasing solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. rsc.org The presence of the phenylmethanol group is expected to modify the electronic distribution and thus the absorption profile compared to unsubstituted quinoline.
Table 1: Typical UV-Vis Absorption Data for Substituted Quinolines This table presents representative data for analogous quinoline compounds to illustrate expected spectral ranges. Data is not specific to this compound.
| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |
|---|---|---|---|---|
| Aryl-substituted quinolines | Dichloromethane | ~280 and ~350 | π→π* and n→π | scielo.br |
| Phenylazoquinolin-8-ol dyes | Methanol (B129727) | ~234 and ~308 | π→π and n→π | researchgate.net |
| Bis-quinolin-3-yl-chalcones | Acetonitrile (B52724) | 215 - 290 | π→π | rsc.org |
The fluorescence of quinoline derivatives is a key feature for their application as sensors and in materials science. nih.gov The emission properties of this compound, such as emission intensity and Stokes shift, are expected to be characteristic of this class of compounds.
Upon excitation at its absorption wavelength, the molecule is expected to emit fluorescent light at a longer wavelength. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift . Quinoline derivatives are often characterized by significant Stokes shifts, which can be influenced by solvent polarity and intramolecular charge transfer (ICT) processes. rsc.orgbeilstein-journals.org For example, in a series of trifluoromethylated quinoline-phenol Schiff bases, Stokes shifts were observed to be larger in more polar solvents like DMSO and methanol (65-150 nm) compared to chloroform (B151607) (59-85 nm). beilstein-journals.org
The emission intensity and fluorescence quantum yield (Φf) are also crucial parameters. These are highly dependent on the molecular structure and environment. The presence of certain groups can enhance or quench fluorescence. For instance, nitro groups are known to quench fluorescence in some quinoline chalcones, while other substituents can lead to high quantum yields. rsc.org The photophysical properties of various quinoline derivatives have been extensively studied, revealing that emission can range from the blue to the green part of the spectrum. rsc.orgbeilstein-journals.org For 8-amidoquinoline derivatives, fluorescence emission is a key mechanism for detecting metal ions like Zn²⁺, with emission maxima reported around 486-526 nm. nih.gov
Table 2: Representative Photophysical Data for Quinoline Derivatives This table contains illustrative data from related compounds to indicate expected photophysical properties. Data is not specific to this compound.
| Compound Type | Solvent | Emission Maxima (λem, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| Trifluoromethylated quinoline-phenol Schiff bases | Methanol | - | 65-130 | beilstein-journals.org |
| Trifluoromethylated quinoline-phenol Schiff bases | DMSO | - | 65-150 | beilstein-journals.org |
| 8-Amidoquinoline Ligands | Not specified | 486, 513, 526 | Not specified | nih.gov |
| Bis-quinolin-3-yl-chalcones | Acetonitrile | 527 - 568 | >100 (calculated from cm-1) | rsc.org |
High-Resolution Mass Spectrometry and Chromatographic Coupling Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. While a specific EIMS spectrum for this compound is not available in the surveyed literature, the expected fragmentation can be predicted. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (approx. 235). Common fragmentation pathways for related structures would likely involve the loss of the hydroxyl group (-OH, 17 Da), a water molecule (H₂O, 18 Da), or cleavage at the benzylic position, leading to fragments corresponding to the quinoline moiety and the hydroxyphenyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its volatility and thermal stability. Derivatization, for instance by converting the alcohol group to a more volatile trimethylsilyl (B98337) (TMS) ether, is a common strategy to improve the GC performance of such compounds. chemijournal.com The mass spectrometer would then provide a mass spectrum for the separated compound, allowing for its identification based on retention time and fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of a molecule. For this compound (C₁₆H₁₃NO), the calculated exact mass is 235.09971 Da. nih.gov HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 236.1070. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental formula. This technique is frequently reported in the synthesis and characterization of novel quinoline derivatives. mdpi.comrsc.org
Table 3: Summary of Compound Identification Data
| Property | Value | Reference |
|---|---|---|
| Compound Name | This compound | bldpharm.com |
| CAS Number | 1186193-41-8 | bldpharm.combldpharm.com |
| Molecular Formula | C₁₆H₁₃NO | bldpharm.combldpharm.com |
| Molecular Weight (g/mol) | 235.28 | bldpharm.combldpharm.com |
| Calculated Exact Mass (Da) | 235.09971 | nih.gov |
| Expected HRMS [M+H]⁺ (m/z) | 236.1070 | Calculated |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in verifying the molecular weight of a synthesized compound, assessing its purity, and studying its fragmentation patterns, which can offer further structural clues.
In the analysis of quinoline derivatives, LC-MS plays a crucial role. researchgate.netnih.gov A typical LC-MS analysis of a compound like this compound would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system. The separation would likely be performed on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer. For quinoline derivatives, electrospray ionization (ESI) in positive ion mode is a common method, as the quinoline nitrogen is readily protonated. nih.govresearchgate.net The mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺. For this compound (molar mass: 247.29 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 248.297. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. nih.gov
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern of phenylquinolines can provide valuable information regarding the position of the phenyl group on the quinoline ring. nih.govresearchgate.net
While specific experimental LC-MS data for this compound is not available in the cited literature, the table below represents typical data that would be generated in such an analysis.
| Parameter | Expected Value |
| Chromatographic Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion (m/z) | [M+H]⁺ ≈ 248.3 |
| Molecular Formula | C₁₆H₁₃NO |
| Calculated Monoisotopic Mass | 247.0997 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The crystallographic analysis of quinoline derivatives has been reported for numerous related compounds. For instance, the crystal structures of various substituted quinolines have been elucidated, revealing key structural features and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
For this compound, a successful crystallographic analysis would provide a wealth of data. It would confirm the connectivity of the quinolin-8-yl and phenyl rings, as well as the position of the methanol group. Furthermore, it would reveal the dihedral angle between the quinoline and phenyl ring systems, a key conformational parameter. Intermolecular hydrogen bonding involving the hydroxyl group of the methanol moiety would also be expected, potentially influencing the crystal packing.
Although a crystallographic information file (CIF) for this compound is not publicly available in the searched literature, the following table outlines the type of data that would be obtained from such an analysis, based on data for similar heterocyclic compounds.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| Key Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |
| **Key Bond Angles (°) ** | Precise angles between three connected atoms (e.g., C-C-C, C-N-C). |
| Dihedral Angles (°) | The angle between two intersecting planes, such as the planes of the quinoline and phenyl rings. |
| Hydrogen Bonding | Details of any intermolecular or intramolecular hydrogen bonds. |
The combination of LC-MS and X-ray crystallography provides a comprehensive and unambiguous characterization of a novel compound like this compound, confirming its identity, purity, and solid-state structure.
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the chemical characteristics of This compound could be located. While extensive research exists on the computational analysis of various quinoline derivatives using methods like Density Functional Theory (DFT), this particular compound does not appear to have been the subject of published research in this area.
The requested article structure, focusing on DFT calculations, requires specific data points that are generated through complex computational analyses. These analyses, including geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping, are unique to each molecule. Without dedicated studies on this compound, it is not possible to provide scientifically accurate information for the following outlined topics:
Computational Chemistry and Theoretical Characterization of 3 Quinolin 8 Yl Phenyl Methanol
Density Functional Theory (DFT) Calculations
Electronic Structure and Reactivity Descriptors
Global Chemical Reactivity Descriptors
Therefore, the generation of a detailed, data-driven article as per the user's request cannot be fulfilled at this time due to the absence of the necessary research findings in the public domain.
Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis spectra)
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical approaches can simulate various types of spectra, offering a deeper understanding of the electronic transitions and vibrational modes of (3-(Quinolin-8-yl)phenyl)methanol.
For quinoline (B57606) derivatives, DFT calculations have been successfully employed to predict spectroscopic data. arabjchem.orgresearchgate.net For instance, the vibrational frequencies in Fourier-Transform Infrared (FT-IR) and Raman spectra can be calculated and compared with experimental results to confirm the molecular structure. arabjchem.org In the context of this compound, theoretical calculations would likely predict characteristic stretching frequencies for the O-H group of the methanol (B129727) moiety and the C=N and C=C bonds within the quinoline ring system. arabjchem.org
Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. For quinoline-based compounds, these calculations can help identify the nature of the electronic transitions, such as π-π* and n-π* transitions, which are characteristic of aromatic and heterocyclic systems. nih.gov The predicted wavelengths of maximum absorption (λmax) can then be compared with experimental data to validate the computational model.
Table 1: Predicted Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Predicted Property | Typical Predicted Values for Quinoline Derivatives | Reference |
| UV-Vis (TD-DFT) | λmax (nm) | 250-400 | arabjchem.org |
| FT-IR (DFT) | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400-3600C=N stretch: ~1530C=C stretch: ~1570 | arabjchem.org |
| ¹H NMR (DFT) | Chemical Shift (ppm) | Quinoline protons: 7.0-9.0Phenyl protons: 7.0-8.0Methanol proton: ~4.5 | acs.org |
Note: The values in this table are illustrative and based on typical ranges for similar quinoline derivatives. Specific computational studies on this compound would be needed for precise predictions.
Molecular Dynamics Simulations (Potential applications for conformational studies)
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its potential binding modes with biological targets. mdpi.com
A key application of MD simulations for this compound would be to explore its conformational landscape. The molecule possesses a degree of rotational freedom around the single bond connecting the phenyl and quinoline rings, as well as the bond connecting the methanol group to the phenyl ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Furthermore, MD simulations can be used to study the behavior of this compound in different environments, such as in aqueous solution or in the active site of an enzyme. nih.gov These simulations can elucidate the role of solvent molecules in stabilizing certain conformations and can predict the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the binding of the molecule to a receptor. nih.govnih.gov This information is particularly valuable in the context of drug design and understanding the mechanism of action of bioactive compounds.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. nih.gov By developing QSPR models, it is possible to predict the properties of new, un-synthesized compounds based on their calculated molecular descriptors.
For a compound like this compound, a QSPR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges).
Once a set of descriptors is calculated for a series of related quinoline derivatives with known properties, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a QSPR model. nih.gov This model can then be used to predict properties of this compound, such as its solubility, lipophilicity (logP), or even its potential as an inhibitor of a specific enzyme. wikipedia.org For example, QSPR models have been developed to predict the anti-malarial activity of quinoline derivatives based on their structural features. arabjchem.org
Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Quinoline Derivatives
| Descriptor Type | Example Descriptor | Relevance to Chemical Behavior | Reference |
| Constitutional | Molecular Weight | Influences transport properties and bioavailability. | nih.govnih.gov |
| Topological | Randić Index | Relates to molecular branching and shape. | nih.gov |
| Geometric | Molecular Surface Area | Affects solubility and interactions with receptors. | nih.govnih.gov |
| Electronic | Dipole Moment | Governs intermolecular interactions and polarity. | nih.gov |
| Lipophilicity | XLogP3 | Predicts partitioning between aqueous and lipid phases. | nih.govnih.gov |
The development of robust QSPR models for quinoline derivatives can significantly accelerate the discovery of new compounds with desired properties by reducing the need for extensive experimental synthesis and testing. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 3 Quinolin 8 Yl Phenyl Methanol
Reactivity of the Primary Alcohol Group
The (hydroxymethyl)phenyl portion of the molecule behaves as a typical primary benzylic alcohol. This functional group is susceptible to oxidation and can be readily derivatized through esterification and etherification reactions.
Oxidation Reactions (e.g., to aldehyde or carboxylic acid derivatives)
The primary alcohol group of (3-(Quinolin-8-yl)phenyl)methanol can be oxidized to form either the corresponding aldehyde, (3-(quinolin-8-yl)benzaldehyde), or the carboxylic acid, (3-(quinolin-8-yl)benzoic acid). The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. nih.gov Conversely, strong oxidizing agents will typically yield the carboxylic acid as the final product. researchgate.netrsc.org The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. researchgate.net A variety of reagents can be used for this purpose, ranging from metal-based catalysts to metal-free systems. rsc.orgorganic-chemistry.org
Table 1: Representative Oxidation Reactions of Primary Benzyl (B1604629) Alcohols
| Oxidizing Agent/System | Expected Product | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde | A common and mild reagent for selective oxidation to aldehydes. |
| Manganese dioxide (MnO₂) | Aldehyde | Chemoselective for the oxidation of allylic and benzylic alcohols. |
| TEMPO/NaOCl | Aldehyde | A catalytic system that provides selective oxidation under mild conditions. |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | A strong oxidizing agent that typically leads to the carboxylic acid. researchgate.net |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid | A powerful oxidizing system for converting primary alcohols to carboxylic acids. researchgate.net |
Derivatization: Esterification and Etherification
The hydroxyl group of this compound can be readily converted into esters and ethers, which are common strategies for creating derivatives or installing protecting groups.
Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or an activated derivative, such as an acyl chloride or acid anhydride (B1165640). Acid catalysts are often used to promote the reaction with carboxylic acids. researchgate.net Alternatively, enzyme-catalyzed processes or oxidative esterification methods, which directly couple alcohols using an oxidant, can be employed. researchgate.netnih.gov For instance, the reaction with acetic anhydride would yield (3-(quinolin-8-yl)phenyl)methyl acetate.
Etherification: The formation of an ether derivative, such as (3-(8-methoxy-8,9-dihydroquinolin-8-yl)phenyl)methanol, can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.combyjus.com Other methods include reactions catalyzed by iron(II/III) chloride or using specialized reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. acs.orgorgsyn.org
Table 2: Common Derivatization Reactions of the Primary Alcohol Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acyl Chloride, Base (e.g., Pyridine) | Ester | |
| Acid Anhydride, Base (e.g., Pyridine) | Ester | |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether |
Reactivity of the Quinoline (B57606) Heterocycle
The quinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a system where the two rings have distinct electronic properties and, consequently, different reactivities toward electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactions
In quinoline, the pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. As a result, electrophilic aromatic substitution (SEAr) preferentially occurs on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgreddit.com The positions of highest electron density are C5 and C8. youtube.com
For this compound, position 8 is already substituted. Therefore, electrophilic attack on the quinoline nucleus is expected to occur primarily at the C5 position. The substitution at C5 is favored because the resulting cationic intermediate (Wheland intermediate) is more stable than the intermediates formed from attack at C6 or C7. quimicaorganica.org Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂/H₂SO₄), which would yield the corresponding 5-nitro or 5-bromo derivatives. youtube.com
Nucleophilic Aromatic Substitution Reactions
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs on the electron-deficient pyridine ring. youtube.com The most reactive positions for nucleophilic attack are C2 and C4, as attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. anilmishra.namemyttex.net
A classic example of this reactivity is the Chichibabin reaction, where quinoline reacts with sodium amide (NaNH₂) to introduce an amino group. slideshare.net For quinoline itself, this reaction typically yields 2-aminoquinoline. anilmishra.nameresearchgate.net The reaction proceeds by nucleophilic addition of the amide ion, followed by the elimination of a hydride ion (H⁻), which is an unusual leaving group but is driven by the rearomatization of the ring. myttex.net Therefore, this compound would be expected to react with strong nucleophiles at the C2 and C4 positions of its quinoline moiety.
Hydrogenation and Reduction of the Quinoline Ring
The quinoline ring can be reduced via catalytic hydrogenation to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation selectively reduces the heterocyclic (pyridine) portion of the ring system. A variety of catalytic systems have been developed for this purpose, including those based on precious metals like ruthenium and iridium, as well as more earth-abundant metals like manganese and even metal-free approaches. organic-chemistry.orgacs.orgnih.gov
The reaction typically involves treating the quinoline derivative with hydrogen gas (H₂) or a hydrogen transfer reagent (like a Hantzsch ester or isopropanol) in the presence of a catalyst. acs.orgrsc.org This reduction converts the aromatic heterocyclic ring into a saturated cyclic amine structure, yielding (3-(1,2,3,4-tetrahydroquinolin-8-yl)phenyl)methanol. Photocatalytic methods using water as the hydrogen source have also been developed, offering a green chemistry approach to this transformation. researchgate.net
Table 3: Catalytic Systems for the Hydrogenation of Quinolines
| Catalyst System | Hydrogen Source | Key Features |
|---|---|---|
| Manganese PN³ Pincer Complex | H₂ or Isopropanol | Atom-efficient synthesis of 1,2,3,4-tetrahydroquinolines. acs.orgnih.gov |
| B(C₆F₅)₃ | Hydrosilanes (e.g., Et₂SiH₂) | A metal-free catalytic system for the reduction of quinolines. organic-chemistry.org |
| Chiral BINOL Phosphoric Acids | Hantzsch Esters | Provides enantioselective access to 4-substituted tetrahydroquinolines. rsc.org |
Reactivity of the Phenyl Moiety
The phenyl ring in this compound is subject to the electronic influences of two key substituents: the quinolin-8-yl group and the hydroxymethyl group (-CH2OH). These substituents play a crucial role in dictating the ring's susceptibility to electrophilic attack and the regioselectivity of such reactions.
Aromatic Substitution Reactions on the Phenyl Ring
The directing effect of the quinolin-8-yl group is predominantly meta-directing. This means that electrophilic substitution is most likely to occur at the positions meta to the carbon atom of the phenyl ring that is bonded to the quinoline. This is due to the resonance structures of the carbocation intermediate formed during the reaction, where the positive charge is less destabilized when the electrophile adds to the meta position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Influence of Substituents on Phenyl Ring Reactivity
The reactivity of the phenyl ring in this compound is a direct consequence of the interplay between its two substituents.
The quinolin-8-yl group , as an electron-withdrawing substituent, decreases the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orguomustansiriyah.edu.iqmsu.edu This deactivation is a significant factor in controlling the conditions required for substitution reactions.
The hydroxymethyl group (-CH2OH) , on the other hand, has a relatively weak influence on the electronic properties of the phenyl ring. Its effect is primarily inductive and is considered to be almost neutral in terms of activating or deactivating the ring. stackexchange.com The Hammett sigma value for a -CH2OH group is close to zero, indicating a negligible electronic effect on the reactivity of the aromatic ring in electrophilic substitution reactions. stackexchange.com
Coordination Chemistry and Ligand Properties of this compound
The presence of both a nitrogen atom in the quinoline ring and an oxygen atom in the methanol (B129727) group makes this compound a potential bidentate ligand, capable of forming stable complexes with a variety of metal ions.
Metal Complex Formation and Coordination Modes (e.g., as a bidentate ligand)
Drawing parallels with the well-studied coordination chemistry of 8-hydroxyquinoline (B1678124) and its derivatives, this compound is expected to act as a bidentate ligand. scispace.comrroij.comresearchgate.net Coordination to a metal center would likely occur through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group, forming a stable chelate ring. The formation of such complexes is a common feature of ligands containing the 8-hydroxyquinoline scaffold. scispace.comrroij.comscirp.org
The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:2 or 1:3, leading to the formation of complexes with octahedral or square-planar geometries, for instance. scirp.org The resulting metal complexes can exhibit a range of properties depending on the nature of the metal ion.
Photophysical Properties of Resulting Metal Complexes
The formation of metal complexes with this compound can lead to significant changes in the photophysical properties of the ligand. 8-Hydroxyquinoline itself is weakly fluorescent, but its fluorescence emission is often greatly enhanced upon chelation with metal ions. scispace.comrroij.com This phenomenon is attributed to increased molecular rigidity and a reduction in non-radiative decay pathways upon complexation. scispace.com
Metal complexes of 8-hydroxyquinoline derivatives have been extensively studied for their applications as electroluminescent materials in organic light-emitting diodes (OLEDs). scirp.org The photophysical properties, such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes, are highly dependent on the specific metal ion and the substituents on the quinoline ligand. sioc-journal.cn It is anticipated that metal complexes of this compound would also exhibit interesting luminescent properties, potentially making them suitable for applications in materials science and as fluorescent chemosensors for metal ion detection. scispace.comscirp.org
| Compound/Complex | Property | Observation/Prediction |
| This compound | Phenyl Ring Reactivity | Deactivated towards electrophilic aromatic substitution. |
| This compound | Directing Effect | The quinolin-8-yl group is meta-directing. |
| This compound | Coordination Behavior | Expected to act as a bidentate N,O-donor ligand. |
| Metal Complexes of this compound | Photophysical Properties | Likely to exhibit enhanced fluorescence compared to the free ligand. |
Advanced Applications in Chemical and Materials Science Excluding Biological/medicinal Applications
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The quinoline (B57606) moiety is a well-established and valuable scaffold in synthetic organic chemistry, and (3-(Quinolin-8-yl)phenyl)methanol serves as a key building block for constructing more complex molecular architectures. researchgate.netrsc.org Its utility stems from the presence of multiple reactive sites: the hydroxyl group, the aromatic phenyl ring, and the quinoline system itself. The hydroxyl group can be readily converted into other functional groups or used as a handle for further derivatization, such as in esterification or etherification reactions.
The synthesis of novel derivatives often begins with the modification of this primary alcohol. For instance, the core structure can be elaborated through reactions like the Morita–Baylis–Hillman (MBH) reaction, where quinoline aldehydes are reacted with activated alkenes to produce diverse adducts. researchgate.net Furthermore, classical reactions such as nucleophilic substitution and condensation are employed to functionalize the core structure, leading to a wide array of derivatives with tailored properties. nih.gov The development of new synthetic pathways, such as those for creating substituted quinolinones or dihydroisoquinolin-1(2H)-ones, often relies on versatile starting materials where the quinoline or a related heterocyclic core is a central feature. nih.govrsc.org The strategic placement of the quinolin-8-yl group also allows it to act as a directing group in certain transition metal-catalyzed C-H functionalization reactions, guiding the formation of new bonds at specific positions. The combination of the quinoline heterocycle and the reactive benzyl (B1604629) alcohol moiety makes this compound a valuable intermediate for accessing a diverse library of compounds for various chemical applications. nih.gov
Contributions to Luminescent and Optoelectronic Materials
The inherent photophysical properties of the quinoline ring system make it a privileged scaffold in the design of materials for optical and electronic applications. Quinoline derivatives are noted for their potential use in non-linear optical materials, light emitters, and as chemical detectors due to their sensitivity to environmental factors like solvent polarity. rsc.org
Design of Chromophores and Dyes based on Quinolinyl Methanol (B129727) Scaffolds
The quinoline framework is a fundamental component in the design of novel chromophores and dyes. The electron-deficient nature of the pyridine (B92270) part of the quinoline ring, combined with the potential for extended π-conjugation with the phenyl group, forms the basis for intramolecular charge transfer (ICT) characteristics, which are crucial for color and fluorescence. researchgate.net The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the quinoline or phenyl rings.
For example, the reduction of a carbaldehyde group on a quinoline scaffold to a methanol group can lead to a blue-shift in the absorption wavelength due to a decrease in π-conjugation. mdpi.com The introduction of electron-donating or electron-withdrawing groups significantly alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the absorption and emission spectra. walisongo.ac.idrsc.org Studies on various quinoline derivatives have shown that their fluorescence quantum yields and Stokes shifts are highly dependent on solvent polarity, a phenomenon known as solvatochromism. rsc.orgbeilstein-journals.org This tunability makes quinolinyl methanol scaffolds highly adaptable for creating dyes with specific spectral properties for various applications.
Table 1: Photophysical Properties of Selected Quinoline Derivatives
| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Source |
|---|---|---|---|---|---|
| 4,6,8-triaryl-quinoline-3-methanol | Chloroform (B151607) | ~264-290 | N/A | N/A | mdpi.com |
| Phenylazoquinolin-8-ol | Methanol | 400 | N/A | N/A | walisongo.ac.id |
| Trifluoromethylated Quinoline-Phenol Schiff Base | Chloroform | N/A | N/A | 0.12–0.80 | beilstein-journals.org |
| Trifluoromethylated Quinoline-Phenol Schiff Base | Methanol | N/A | N/A | 0.13–0.85 | beilstein-journals.org |
Application in Organic Light-Emitting Diodes (OLEDs) and Related Technologies
Quinoline derivatives are extensively used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov Their favorable electron-deficient nature allows them to function effectively as electron-transporting materials or as host materials for emissive dopants. rsc.orgnih.gov The high thermal stability and fluorescence efficiency of certain quinoline-based compounds are critical for the operational lifetime and performance of OLED devices.
The structural versatility of the quinoline scaffold allows for the synthesis of materials with tailored energy levels (HOMO/LUMO) to match other layers within the OLED stack, facilitating efficient charge injection and transport. rsc.org For instance, quinolinone derivatives have been highlighted for their significant potential in the OLED field. mdpi.com The development of green and blue light-emitting quinolines demonstrates their role as direct emitters in the emissive layer of an OLED, contributing to the realization of full-color displays. nih.gov
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of an applied optical field, are crucial for technologies like optical switching and frequency conversion. Quinoline derivatives have emerged as a promising class of organic NLO materials. researchgate.net Their potential is rooted in the large dipole moments and molecular hyperpolarizabilities that can be achieved through the design of donor-π-acceptor (D-π-A) structures within the molecule.
Theoretical and experimental studies on quinoline-based Schiff bases and quinolinone derivatives have demonstrated significant third-order NLO properties. researchgate.netmdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to predict NLO behavior by calculating parameters like polarizability and second-order hyperpolarizability. mdpi.comnih.gov For one novel quinolinone derivative, the third-order nonlinear susceptibility was found to be significant, particularly at a wavelength of 532 nm, indicating its potential for application in NLO devices. mdpi.com The efficient intramolecular charge transfer (ICT) that can be engineered within the π-conjugated skeleton of quinoline molecules is a key factor in producing a strong NLO response. researchgate.net
Table 2: Calculated NLO Properties of a Quinolinone Derivative (QBCP)
| Parameter | Wavelength | Calculated Value | Source |
|---|
Catalytic Applications and Organocatalysis
Furthermore, chiral quinoline derivatives are extensively employed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The development of quinoline-based organocatalysts represents a growing field, where the molecule itself, without a metal center, facilitates chemical transformations. These catalysts are often designed to promote reactions such as asymmetric aldol, Mannich, and Michael reactions. The this compound structure contains the essential quinoline core and a modifiable alcohol group, providing a platform for the future design of novel organocatalysts or ligands for metal-catalyzed processes.
Development of Chemical Sensors and Probes
The quinoline scaffold is highly effective in the design of fluorescent chemical sensors and probes. researchgate.net The fluorescence of quinoline derivatives is often sensitive to the local environment and can be modulated by interactions with specific analytes, such as metal ions. rsc.org The nitrogen atom of the quinoline ring and other strategically placed functional groups can act as binding sites for target species. rsc.org
Upon binding an analyte, mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be either promoted or inhibited, leading to a detectable change in the fluorescence signal, such as "turn-on" or "turn-off" responses. researchgate.net For example, numerous fluorescent probes based on the 8-hydroxyquinoline (B1678124) scaffold have been developed for the selective detection of metal ions like Zn²⁺. nih.govdoaj.org The modular nature of quinoline synthesis allows for the rational design of probes with high selectivity and sensitivity. morressier.com By modifying the this compound backbone, it is possible to create tailored sensors where the phenylmethanol portion can be functionalized to introduce specific recognition units or to fine-tune the photophysical properties of the resulting probe. acs.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| Phenyl(2-quinolyl)methanol |
| 4,6,8-triaryl-quinoline-3-methanol |
| Phenylazoquinolin-8-ol |
| Bis-quinolin-3-yl-chalcone |
| Quinolinone |
Integration into Nanomaterials and Mesostructures for Electronic and Photonic Functions
Following a comprehensive search of available scientific literature and databases, no specific research findings or detailed data could be located regarding the integration of This compound into nanomaterials and mesostructures for electronic and photonic applications.
The investigation did not yield any studies detailing the use of this particular compound as a ligand for quantum dots, as a component in the formation of metal-organic frameworks (MOFs) with specific electronic or photonic properties, or as an emissive or charge-transport material in organic light-emitting diodes (OLEDs). Furthermore, there was no information found on its role in creating structured mesoporous materials for optical or electronic devices.
While the broader class of quinoline derivatives is known for its utility in these areas due to the coordinating ability of the nitrogen atom and the photophysical properties of the aromatic system, the specific applications of This compound in materials science appear to be a novel area of research with no published data at this time. Therefore, no detailed research findings or data tables for this specific compound can be provided.
Future Research Directions and Emerging Trends for 3 Quinolin 8 Yl Phenyl Methanol
Innovations in Sustainable Synthesis and Scalable Production
The future of chemical manufacturing for compounds like (3-(Quinolin-8-yl)phenyl)methanol hinges on the development of sustainable and scalable synthetic methods. Traditional quinoline (B57606) syntheses often require harsh conditions and generate significant waste. nih.gov Modern research is pivoting towards greener alternatives that are more efficient and environmentally benign. nih.govontosight.ai
Key areas of innovation include:
Green Chemistry Approaches : Researchers are increasingly exploring methods that reduce environmental impact, such as using water as a solvent or employing microwave-assisted reactions to decrease energy consumption and reaction times. frontiersin.orgontosight.ai Microwave-assisted synthesis, in particular, has been shown to improve the efficiency of producing quinoline derivatives. frontiersin.org
Advanced Catalysis : There is a significant push to replace stoichiometric reagents with catalytic systems, especially those using earth-abundant and non-toxic metals like iron or copper. mdpi.com Photocatalysis and electrocatalysis are also emerging as powerful tools, enabling reactions under mild conditions using light or electricity as the driving force. mdpi.com For instance, visible-light-excited 9,10-phenanthrenequinone has been used as a photocatalyst for synthesizing polysubstituted quinolines. mdpi.com
Future efforts will likely focus on integrating these sustainable practices to create highly efficient, cost-effective, and environmentally responsible synthetic routes for producing this compound and its derivatives. mdpi.com
Advanced Spectroscopic and Structural Analysis Methodologies
A deep understanding of the three-dimensional structure and electronic properties of this compound is crucial for designing new applications. Future research will leverage a combination of experimental and computational techniques for comprehensive characterization.
High-Resolution Spectroscopy : Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are fundamental for confirming the structure of newly synthesized derivatives. benthamdirect.comtees.ac.uk Advanced 2D-NMR techniques can provide detailed insights into molecular connectivity and spatial relationships.
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov This information is invaluable for understanding how molecules pack in a crystal lattice and for validating computational models. nih.gov
Computational Chemistry (DFT) : Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data. rsc.org DFT calculations can predict spectroscopic properties (like IR and NMR spectra), determine kinetic and thermodynamic stability, analyze molecular orbitals, and provide insights into reaction mechanisms. rsc.orgtees.ac.uk Comparing DFT-calculated spectra with experimental results helps to confirm structural assignments and understand the electronic nature of the molecule. tees.ac.uk For example, DFT analysis has been used to predict the reactivity and stability of quinoline-based peptoids. tees.ac.uk
The synergy between these advanced analytical methods will enable a more profound understanding of the structure-property relationships of the this compound scaffold.
Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Optimization
Emerging trends in this area include:
Predictive Modeling : ML models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity or physical properties of new derivatives of this compound before they are synthesized. youtube.com These models learn from existing data to establish relationships between a molecule's structure and its function. youtube.comresearchgate.net
Synthesis Pathway Optimization : AI can be used to design and optimize synthetic routes. researchgate.net AI-powered retrosynthesis tools can propose novel and efficient pathways for creating complex molecules, reducing the time and resources spent on trial-and-error experimentation. researchgate.net
Generative Models for de Novo Design : Generative Adversarial Networks (GANs) and other deep learning architectures can design entirely new molecules with desired properties. researchgate.netazoai.com For instance, the MedGAN model has been optimized to generate novel quinoline scaffolds for drug discovery, demonstrating the power of AI in exploring new chemical space. azoai.com
Reaction Outcome Prediction : Machine learning algorithms can predict the most likely products and yields of a chemical reaction under specific conditions, helping chemists to select the optimal parameters for their experiments. researchgate.net
By integrating AI and ML, researchers can more effectively navigate the vast chemical space surrounding the this compound scaffold, leading to the faster discovery of compounds with tailored properties. nih.govproquest.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Expanding the synthetic toolkit for modifying the this compound scaffold is essential for creating structural diversity. Future research will focus on developing novel and unconventional chemical transformations.
C–H Bond Functionalization : Direct C–H bond functionalization is a highly sought-after strategy in modern synthesis because it allows for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. rsc.org This approach enhances atom economy and simplifies synthetic routes. Research into transition-metal-catalyzed C–H activation on the quinoline ring is a particularly active area. mdpi.comrsc.org
Skeletal Editing : A groundbreaking area of research involves "skeletal editing," where the core ring structure of a molecule is directly altered. bioengineer.org Recently, a method for the switchable skeletal editing of quinolines was developed, allowing for the transformation of the quinoline core into other valuable nitrogen-containing heterocyclic structures through rearrangement reactions. bioengineer.org Applying such techniques to this compound could unlock access to completely new molecular architectures. bioengineer.org
These innovative reactivity patterns will provide chemists with powerful new tools to derivatize the this compound scaffold in previously inaccessible ways, paving the way for the creation of novel compounds.
Design of Next-Generation Functional Materials Utilizing this compound Scaffolds
The unique structure of this compound makes it an attractive building block for the design of advanced functional materials. The quinoline moiety can participate in metal chelation and electronic interactions, while the phenylmethanol group provides a site for polymerization or attachment to other molecular units.
Potential future applications include:
Bioactive Agents : The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs. nih.govresearchgate.net Future research will likely explore derivatives of this compound as potential therapeutic agents, such as antibacterial, anticancer, or anti-inflammatory drugs. rsc.orgresearchgate.netnih.gov The ability to functionalize both the quinoline and phenyl rings allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties. nih.gov
Chemosensors : Quinoline derivatives, particularly those like 8-hydroxyquinoline (B1678124), are well-known for their fluorescent properties and their ability to act as chelators for metal ions. rsc.org The this compound scaffold could be developed into fluorescent probes for detecting specific metal ions or other analytes. rsc.org
Organic Electronics : Heterocyclic aromatic compounds are of great interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices. researchgate.net The conjugated system of the quinoline ring suggests that derivatives of this compound could be explored as components in novel organic electronic materials.
By leveraging the versatile chemical nature of the this compound scaffold, researchers can aim to develop next-generation materials with tailored functions for a wide range of applications, from medicine to materials science. bioengineer.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(Quinolin-8-yl)phenyl)methanol?
- Methodology : A common approach involves Pd-catalyzed cross-coupling reactions between quinoline derivatives and substituted phenyl precursors. For example, Suzuki-Miyaura coupling using boronic acids or esters can introduce the phenyl group at the quinoline's 8-position. Post-synthetic reduction or hydroxylation steps (e.g., using NaBH₄ or LiAlH₄) yield the methanol moiety. Purification typically employs silica gel chromatography, as described for analogous quinoline derivatives .
- Key Considerations : Monitor reaction progress via TLC (Rf values ~0.44–0.63 for similar compounds) and optimize solvent systems (e.g., toluene/methanol mixtures) to enhance yield .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR to confirm the quinoline-phenylene linkage and methanol group (e.g., hydroxyl proton at δ ~4.8 ppm and aromatic protons in δ 7.0–8.5 ppm).
- IR spectroscopy to identify O–H stretches (~3200–3500 cm⁻¹) and quinoline C=N stretches (~1600 cm⁻¹).
- Melting point analysis (expected range: 75–194°C for related structures) to assess purity .
- Validation : Cross-reference with single-crystal X-ray diffraction data if available, as demonstrated for structurally similar furoquinoline derivatives (mean C–C bond length: 1.48 Å) .
Q. What are the stability and storage recommendations?
- Stability : The compound is sensitive to light and moisture due to the hydroxyl group. Store under inert gas (N₂/Ar) at 0–6°C for long-term preservation .
- Handling : Use anhydrous solvents (e.g., dried methanol) during synthesis to prevent decomposition .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when varying catalytic systems?
- Analysis : Contradictions often arise from differences in catalyst loading (e.g., Pd(PPh₃)₄ vs. Co-based catalysts), solvent polarity, or reaction time. For instance, Pd-catalyzed couplings in toluene/methanol (3:1 v/v) at 80°C for 24 hours yield ~45–68% for related compounds, while Co-catalyzed annulations may require shorter durations (<12 hours) .
- Troubleshooting : Perform kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps and optimize ligand-to-metal ratios .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level reliably predicts molecular orbitals, electrostatic potentials, and hydrophobicity (logP ~2.0–2.3). These models align with experimental NMR chemical shifts and solubility profiles .
- Applications : Use Gaussian or ORCA software to simulate UV-Vis spectra (λmax ~270–300 nm) for photochemical studies .
Q. How does regioselectivity in functionalization reactions impact derivative synthesis?
- Mechanistic Insight : The quinoline nitrogen directs electrophilic substitution to the 3-position of the phenyl ring. For example, bromination or nitration at this site can be achieved using NBS or HNO₃/H₂SO₄, respectively. Verify regiochemistry via NOESY or COSY NMR .
- Case Study : Atropisomeric derivatives synthesized via C–H annulation show axial chirality dependent on steric hindrance from the methanol group .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Optimization :
- Temperature control : Maintain ≤80°C to avoid Fries-like rearrangements.
- Catalyst recycling : Immobilize Pd nanoparticles on SiO₂ to reduce metal leaching.
- Workup : Use aqueous Na₂CO₃ to neutralize acidic byproducts (e.g., HCl from TMSCl reactions) .
- Validation : Monitor purity via GC-MS (>88% by area) and adjust recrystallization solvents (e.g., hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
